N-(2-(furan-2-yl)-2-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide
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Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . Furfuryl alcohol, for example, is an organic compound containing a furan substituted with a hydroxymethyl group .
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts is used for these transformations . For instance, furfScientific Research Applications
- Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. Medicinal chemists have explored furan-related compounds as potential antibacterial agents .
- Notably, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have shown effectiveness against gram-positive bacteria .
- Furan compounds, including 2-furoic acid (the simplest furan derivative), have demonstrated anti-ulcer and diuretic properties .
- Furfural and 5-hydroxymethylfurfural (both derived from furan) serve as platform chemicals in biorefineries, replacing petroleum-based reactants .
Antibacterial Activity
Anti-Ulcer and Diuretic Effects
Biorefinery and Platform Chemicals
Hybrid Ligands and Metal Complexes
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-17(21,14-7-4-8-22-14)10-18-15(19)12-9-11-5-2-3-6-13(11)23-16(12)20/h2-9,21H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYPIXOFZJMOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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